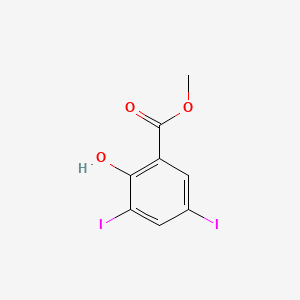

Methyl 2-hydroxy-3,5-diiodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-hydroxy-3,5-diiodobenzoate” is a chemical compound with the molecular formula C8H6I2O3 . It is also known by other names such as “Methyl3,5-diiodobenzoate”, “2-Hydroxy-3,5-dijod-benzoesaeure-methylester”, “2-hydroxy-3,5-diiodo-benzoic acid methyl ester”, “methyl 3,5-diiodosalicylate”, “3,5-diiodobenzoic acid methyl ester”, and "Benzoic acid,3,5-diiodo-,methyl ester" .

Synthesis Analysis

The synthesis of “Methyl 2-hydroxy-3,5-diiodobenzoate” involves the use of precursors such as “Methyl salicylate”, “methyl iodide”, and "Methanol" . The synthetic route involves a series of reactions, as described in the literature .Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-3,5-diiodobenzoate” consists of 8 carbon atoms, 6 hydrogen atoms, 2 iodine atoms, and 3 oxygen atoms . The exact mass of the molecule is 403.84100 .Applications De Recherche Scientifique

Metabolic Studies and Species Variations

Research has focused on the metabolism and excretion of related compounds like n-butyl 4-hydroxy-3,5-diiodobenzoate, exploring variations across different species. In humans and primates, the compound is metabolized to 3,5-diiodoanisic acid, while in rats and rabbits, it is metabolized to 4-hydroxy-3,5-diiodobenzoic acid and its glycine conjugate. This demonstrates species-specific metabolic pathways (Wold, Smith, & Williams, 1973).

Biological Action and Excretion Products

Studies have also examined the excretory products after administration of similar compounds in humans and animals. In humans, primary excretory products include 4-hydroxy-3,5-diiodobenzoic acid and its methyl ether, with variations observed in patients with different thyroid conditions (Wilkinson, 1959).

Synthesis and Biological Activity

Research on the synthesis of O-methyl derivatives of thyroid hormones, stimulated by discoveries related to similar compounds, has revealed interesting insights into the biological activity and potential therapeutic applications of these compounds (Tomita, Lardy, Johnson, & Kent, 1961).

Application in Chemical Synthesis

Methyl 2-hydroxy-3,5-diiodobenzoate and related compounds play a role in the synthesis of other chemical entities. For instance, their role in the large-scale synthesis of chemicals for treating hyperproliferative disorders and cancer highlights their importance in medicinal chemistry (Kucerovy et al., 1997).

Neuroprotective Effects

In studies related to neuroprotection, compounds like methyl 3,4-dihydroxybenzoate have been shown to protect against oxidative damage in human neuroblastoma cells, indicating potential applications in neurological disorders (Cai et al., 2016).

Mécanisme D'action

Target of Action

Methyl 2-hydroxy-3,5-diiodobenzoate primarily targets the Endothelin-1 receptor and the Aldo-keto reductase family 1 member C1 . The Endothelin-1 receptor plays a crucial role in vasoconstriction and the regulation of blood pressure. Aldo-keto reductase family 1 member C1 is involved in the metabolism of steroids, prostaglandins, and xenobiotics .

Mode of Action

It is known to interact with its targets, potentially influencing their function

Biochemical Pathways

Given its targets, it may influence pathways related to blood pressure regulation and the metabolism of various compounds . More research is required to fully understand the downstream effects of these interactions.

Propriétés

IUPAC Name |

methyl 2-hydroxy-3,5-diiodobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPLRLCRSBLCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolane](/img/structure/B2754432.png)

![8-Ethoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2754433.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2754438.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2754439.png)

![N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2754442.png)

![1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2754448.png)